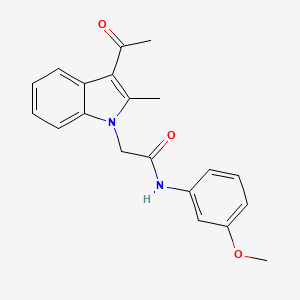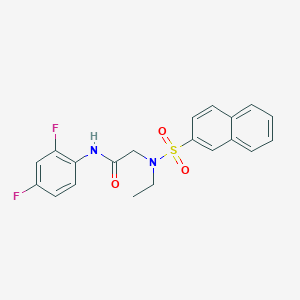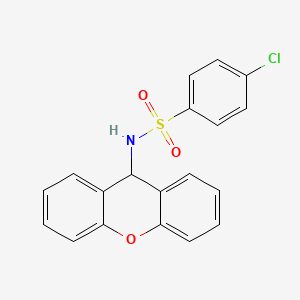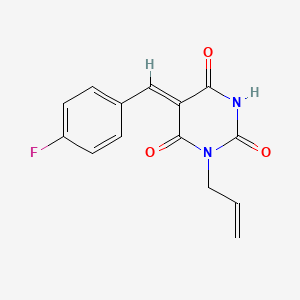
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as AMIA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuropharmacology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have neuroprotective effects and improve cognitive function. In immunology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to modulate the immune response and reduce inflammation.
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antioxidant and neuroprotective effects, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. However, one limitation is the lack of studies on the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential for use in combination with other chemotherapeutic agents. Additionally, more studies are needed to determine the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide to assess its potential for clinical use.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its ability to selectively target cancer cells and modulate the immune response makes it a valuable tool for cancer research and immunology. Further research is needed to fully understand its mechanism of action and assess its potential for clinical use.
Méthodes De Synthèse
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-acetyl-3-methylindole with 3-methoxybenzoyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis. The resulting product is then purified through column chromatography to obtain pure 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
Propriétés
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-20(14(2)23)17-9-4-5-10-18(17)22(13)12-19(24)21-15-7-6-8-16(11-15)25-3/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNZPCDWUUJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)



![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)